![molecular formula C36H16N8O B3826775 5,5'-dibenzo[b,d]furan-3,7-diylbis(6-phenyl-2,3-pyrazinedicarbonitrile)](/img/structure/B3826775.png)
5,5'-dibenzo[b,d]furan-3,7-diylbis(6-phenyl-2,3-pyrazinedicarbonitrile)
Description
Dibenzo[b,d]furan is a heterocyclic organic compound that has two benzene rings fused to a central furan ring . It is an aromatic compound and is a volatile white solid that is soluble in nonpolar organic solvents . It is obtained from coal tar, where it exists as a 1% component .
Synthesis Analysis
While the specific synthesis process for “5,5’-dibenzo[b,d]furan-3,7-diylbis(6-phenyl-2,3-pyrazinedicarbonitrile)” is not available, dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been rationally designed and synthesized for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) .Molecular Structure Analysis
The molecular structure of dibenzo[b,d]furan consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .Chemical Reactions Analysis
Dibenzofuran is thermally robust with a convenient liquid range . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of DBF with butyl lithium results in di lithiation .Physical And Chemical Properties Analysis
Dibenzofuran has a molar mass of 168.19 g/mol . It appears as a white crystalline powder . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .Future Directions
The future directions for dibenzo[b,d]furan and related compounds could involve their use in the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) . Their high thermal stability, deep highest occupied molecular orbital energy levels, and high triplet energy make them promising materials for this application .
properties
IUPAC Name |
5-[7-(5,6-dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H16N8O/c37-17-27-29(19-39)43-35(33(41-27)21-7-3-1-4-8-21)23-11-13-25-26-14-12-24(16-32(26)45-31(25)15-23)36-34(22-9-5-2-6-10-22)42-28(18-38)30(20-40)44-36/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTAJPLLIOAKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC4=C(C=C3)C5=C(O4)C=C(C=C5)C6=NC(=C(N=C6C7=CC=CC=C7)C#N)C#N)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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